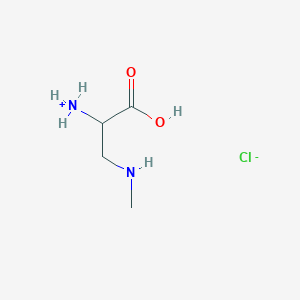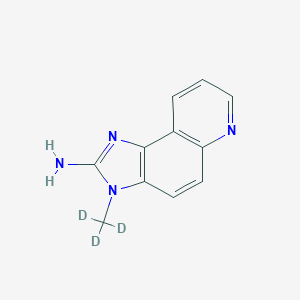
N2-Benzoylguanosine
概要
説明
N2-Benzoylguanosine is a nucleotide derivative formed by the benzoylation of guanosine. It is a significant compound in the field of nucleic acid chemistry, often used as a building block for oligoribonucleotide synthesis . The molecular formula of this compound is C17H17N5O6, and it has a molecular weight of 387.35 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N2-Benzoylguanosine typically involves the benzoylation of guanosine. One common method includes treating guanosine with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds under anhydrous conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzoylation reactions under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions: N2-Benzoylguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert it back to guanosine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Guanosine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
科学的研究の応用
N2-Benzoylguanosine has several applications in scientific research:
作用機序
The mechanism of action of N2-Benzoylguanosine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA. It interacts with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity. The benzoyl group can also influence the compound’s binding affinity to nucleic acids and proteins .
類似化合物との比較
N2-Methylguanosine: Another guanosine derivative with a methyl group instead of a benzoyl group.
N2-Acetylguanosine: Similar to N2-Benzoylguanosine but with an acetyl group.
N2-Phenylguanosine: Contains a phenyl group instead of a benzoyl group.
Uniqueness: this compound is unique due to its benzoyl group, which provides distinct chemical properties and reactivity compared to other guanosine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
特性
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-7-18-10-13(22)19-17(21-15(10)27)20-14(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H2,19,20,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJANWNNBJHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957974 | |
| Record name | 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3676-72-0 | |
| Record name | 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the phosphorylation reaction described in the first research paper?
A1: The first paper [] describes an efficient method for phosphorylating N2-Benzoylguanosine at the 3' position. This is notable because it avoids the formation of unwanted side products like O6-phosphorylated guanosine. The researchers achieved this by employing 4-chlorophenyl 5-chloro-8-quinolyl hydrogen phosphate as a phosphorylating agent in the presence of a coupling reagent (8-quinolinesulfonyltetrazolide). This selective phosphorylation is crucial for synthesizing specific this compound derivatives, which could be valuable for various biological studies.
Q2: How does the second research paper connect this compound to potential DNA damage?
A2: The second paper [] investigates the reaction of guanosine with phenylglyoxal in the presence of hydrogen peroxide. They observed the formation of this compound as a product. This is significant because phenylglyoxal is an alpha-ketoaldehyde known to cause DNA damage. The researchers suggest that the generation of benzoyl radicals during the reaction with hydrogen peroxide leads to the modification of guanosine, forming this compound. This modification could potentially disrupt DNA structure and function. While further research is needed to confirm the biological implications, this finding highlights a possible pathway for DNA damage induced by reactive aldehydes like phenylglyoxal.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)



![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B43381.png)
![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)
![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)
![2-Amino-1-methylimidazo[4,5-b]quinoline](/img/structure/B43384.png)

![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)
![2-Amino-1-methylimidazo[4,5-f]quinoline](/img/structure/B43389.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43390.png)
